Tradipitant

Description

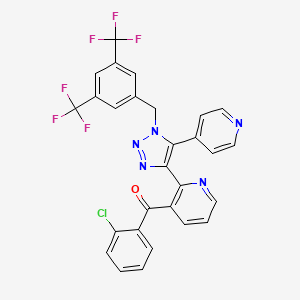

Structure

3D Structure

Propriétés

IUPAC Name |

[2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yltriazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVRKWRKTNINFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16ClF6N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045805 | |

| Record name | Tradipitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622370-35-8 | |

| Record name | Tradipitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622370-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tradipitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622370358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tradipitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tradipitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRADIPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0COC51FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tradipitant's Antagonism of the NK1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tradipitant (VLY-686) is a potent and selective, orally available small molecule antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, is a neuropeptide implicated in a wide array of physiological processes, including nausea, vomiting, pain, and inflammation. By competitively blocking the binding of Substance P, this compound modulates these downstream signaling pathways. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of this compound, with a focus on its NK1 receptor antagonist activity. Detailed experimental protocols for key in vitro assays are provided, along with a summary of available quantitative data from clinical trials in various indications.

Introduction

The tachykinin family of neuropeptides, which includes Substance P, neurokinin A, and neurokinin B, exerts its biological effects through interaction with three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3. Substance P displays the highest affinity for the NK1 receptor. The Substance P/NK1 receptor system is widely distributed throughout the central and peripheral nervous systems and is involved in the pathophysiology of numerous disorders, including chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), gastroparesis, atopic dermatitis, and motion sickness.[1][2][3]

This compound has been investigated in multiple clinical trials for its therapeutic potential in several of these conditions. This document serves as a technical resource, consolidating the available data on this compound's interaction with the NK1 receptor and its clinical effects.

Mechanism of Action

This compound functions as a competitive antagonist at the NK1 receptor. By occupying the receptor's binding site, it prevents the endogenous ligand, Substance P, from initiating the downstream signaling cascade.[2] This blockade mitigates the physiological responses mediated by the Substance P/NK1 pathway, such as the induction of emesis, transmission of nociceptive signals, and promotion of neurogenic inflammation.

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a Gq-coupled GPCR, triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators.

Preclinical Pharmacology

While specific quantitative data on the binding affinity (Ki) and selectivity of this compound for the human NK1 receptor are not extensively available in the public domain, it has been consistently described as a "highly selective" antagonist.[4] Preclinical studies have demonstrated its ability to achieve high receptor occupancy in the brain. For instance, a steady-state dosing of 100 mg daily has been shown to result in 93 ± 4% receptor occupancy in the human frontal cortex.[4]

Data Presentation

Due to the limited availability of specific preclinical binding and functional data in publicly accessible literature, a comprehensive quantitative table cannot be constructed at this time. It is recommended to consult non-public regulatory filings or direct communications with the manufacturer for detailed preclinical pharmacological data.

Clinical Pharmacology

This compound has been evaluated in numerous clinical trials across a range of indications, demonstrating its potential to alleviate symptoms associated with conditions driven by Substance P-mediated pathways.

Data Presentation

The following tables summarize the key quantitative outcomes from clinical trials of this compound.

Table 1: this compound in Gastroparesis

| Clinical Trial Phase | Primary Endpoint | This compound (85 mg BID) | Placebo | p-value | Reference |

| Phase II | Change in Nausea Score (0-5 scale) from baseline at 4 weeks | -1.25 | -0.73 | 0.0099 | [5][6] |

| Phase II | Nausea-Free Days | 28.8% increase | 15.0% increase | 0.016 | [5][6] |

| Phase II | Improvement in Total GCSI Score | -0.96 | -0.58 | 0.022 | [5] |

| Phase III | Change in Nausea Severity from baseline at 12 weeks | Not statistically significant vs. placebo | Not statistically significant vs. placebo | 0.741 | [7] |

Table 2: this compound in Motion Sickness

| Clinical Trial Phase | Primary Endpoint | This compound (170 mg) | This compound (85 mg) | Placebo | p-value | Reference |

| Phase III (Motion Syros) | % Vomiting | 18.3% | 19.5% | 44.3% | <0.0001 for both doses | [8][9] |

| Phase II (Motion Sifnos) | % Vomiting | 17.5% | - | 39.7% | 0.0039 | [2] |

| Phase II (Motion Sifnos, Rough Seas) | % Vomiting | 15.8% | - | 72.2% | 0.0009 | [2] |

| Phase III (Motion Serifos) | % Vomiting | Reduced risk by >70% vs. placebo | Reduced risk by >50% vs. placebo | - | Not specified | [10] |

| Phase III (Motion Serifos) | % Severe Nausea and Vomiting | 13.3% | 13.3% | 33% | Not specified | [10] |

Table 3: this compound in Atopic Dermatitis

| Clinical Trial Phase | Population | Primary Endpoint | This compound (85 mg BID) | Placebo | p-value | Reference |

| Phase III (EPIONE) | Overall (Mild to Severe) | Reduction in Pruritus (WI-NRS) | Numerical benefit, not statistically significant | - | 0.567 | [1] |

| Phase III (EPIONE) | Mild AD | Reduction in Pruritus (WI-NRS) | -1.6 | - | 0.015 | [1] |

| Phase III (EPIONE) | Mild AD | Responder Rate (>4 point improvement in WI-NRS) | 72.5% | 33.3% | Not specified | [11] |

| Phase II | - | Improvement in Worst Itch VAS | Statistically significant improvement | - | 0.019 | [12][13] |

| Phase II | - | Improvement in Total SCORAD | Statistically significant improvement | - | 0.008 | [12][13] |

| Phase II | - | Improvement in Objective SCORAD | Statistically significant improvement | - | 0.005 | [12][13] |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used in the characterization of NK1 receptor antagonists.

Radioligand Binding Assay for NK1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the NK1 receptor.

References

- 1. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacology of neurokinin antagonists and novel antiemetics | Anesthesia Key [aneskey.com]

- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. The Neurokinin 1 Receptor Antagonist, Ezlopitant, Reduces Appetitive Responding for Sucrose and Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Clinical Development [gastro.vandapharma.com]

- 10. Efficacy and Safety of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vanda Pharmaceuticals Accepts FDA Opportunity for a Hearing on New Drug Application for this compound in Gastroparesis [prnewswire.com]

- 12. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. vandapharmaceuticalsinc.gcs-web.com [vandapharmaceuticalsinc.gcs-web.com]

An In-depth Technical Guide to Substance P Signaling Pathways and the NK1 Receptor Antagonist, Tradipitant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a critical mediator in a diverse array of physiological and pathophysiological processes.[1][2] Its functions are primarily mediated through the high-affinity G-protein coupled neurokinin-1 receptor (NK1R).[1][2] The SP/NK1R signaling system is a key player in pain transmission, inflammation, and the regulation of mood and emesis.[1][3] Given its central role in these pathways, the NK1R has emerged as a promising therapeutic target for a variety of clinical conditions.

Tradipitant (VLY-686) is a potent and selective small molecule antagonist of the NK1R currently under development by Vanda Pharmaceuticals.[4][5] It is being investigated for the treatment of gastroparesis, motion sickness, and atopic dermatitis.[4][5] This technical guide provides a comprehensive overview of the Substance P signaling pathways and the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Substance P and the Neurokinin-1 Receptor

Substance P is an eleven-amino acid peptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] It is widely distributed throughout the central and peripheral nervous systems.[3][6] The biological effects of Substance P are primarily mediated by its interaction with the NK1R, a member of the tachykinin receptor subfamily of GPCRs.[1] The binding of Substance P to the NK1R initiates a cascade of intracellular signaling events.[1] Following binding, the SP-NK1R complex is internalized via a clathrin-dependent mechanism into endosomes, where Substance P is degraded and the NK1R is recycled back to the cell surface.[1]

Substance P/NK1R Signaling Pathways

The activation of the NK1R by Substance P is known to engage multiple G-protein-mediated signaling cascades, leading to a diverse range of cellular responses. The primary signaling pathway involves the coupling of the NK1R to the Gq/11 family of G-proteins. However, evidence also suggests coupling to Gs and potentially other G-proteins, leading to a complex and nuanced signaling network.

Gq/11-Mediated Signaling

The canonical signaling pathway for the NK1R involves its coupling to Gq/11 G-proteins. This initiates a well-characterized cascade of events:

-

Phospholipase C (PLC) Activation: Upon Substance P binding, the activated Gαq subunit stimulates phospholipase C (PLC).[2]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[7]

-

Downstream Effector Activation: Activated PKC phosphorylates a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK1/2 and p38.[5][8] This can ultimately lead to the activation of transcription factors like NF-κB, which regulate the expression of genes involved in inflammation and other cellular responses.[8]

Gs-Mediated Signaling

In addition to Gq/11 coupling, the NK1R has been shown to couple to Gs G-proteins, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[9][10]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).

-

Downstream Effects: PKA can then phosphorylate various cellular proteins, leading to a range of physiological responses.

This compound: A Neurokinin-1 Receptor Antagonist

This compound is a selective antagonist of the NK1R, meaning it binds to the receptor and blocks the effects of Substance P.[4][5] By inhibiting the SP/NK1R signaling pathways, this compound can modulate processes such as nausea, vomiting, and neurogenic inflammation.[5]

Quantitative Data for this compound

Table 1: Summary of Phase II and Phase III Clinical Trial Data for this compound in Gastroparesis

| Study Phase | Number of Patients | Dosage | Primary Endpoint | Key Findings | Reference |

| Phase II | 152 | 85 mg twice daily | Change in nausea score at Week 4 | Significant decrease in nausea score (-1.2 vs -0.7 for placebo, p=0.0099); Significant increase in nausea-free days (28.8% vs 15.0% for placebo, p=0.0160). | [8][11] |

| Phase III | 201 | 85 mg twice daily | Change in nausea severity at Week 12 | The primary endpoint was not met in the intent-to-treat population. However, post-hoc analyses showed significant improvements in nausea in patients with higher blood levels of this compound. | [12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize Substance P signaling and the effects of NK1R antagonists like this compound.

NK1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the NK1 receptor.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (hNK1R).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled NK1R ligand (e.g., [¹²⁵I]-Substance P), and varying concentrations of the test compound (this compound).

-

To determine non-specific binding, include wells with a high concentration of an unlabeled NK1R antagonist.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Calcium Imaging Assay for NK1R Activation

This assay measures the increase in intracellular calcium concentration following NK1R activation, a key event in Gq/11 signaling.[10][14]

Protocol:

-

Cell Preparation:

-

Plate cells expressing the NK1R (e.g., HEK293 or CHO cells) onto glass-bottom dishes or 96-well imaging plates.

-

Allow cells to adhere and grow to an appropriate confluency.

-

-

Fluorescent Dye Loading:

-

Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Incubate the cells with the dye-loading solution at 37°C for 30-60 minutes to allow the dye to enter the cells and be de-esterified.

-

Wash the cells with fresh buffer to remove extracellular dye.

-

-

Compound Addition and Imaging:

-

For antagonist studies, pre-incubate the cells with this compound or vehicle for a specified time.

-

Place the plate on a fluorescence microscope or a plate reader equipped with a liquid handling system.

-

Establish a baseline fluorescence reading.

-

Add Substance P to stimulate the NK1R and initiate a calcium response.

-

Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm and measure emission at 510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths is proportional to the change in intracellular calcium concentration.

-

Quantify the peak response and the area under the curve for each well.

-

For antagonist studies, generate dose-response curves to determine the IC50 of this compound.

-

cAMP Accumulation Assay

This assay measures the production of cyclic AMP, the second messenger in the Gs-mediated signaling pathway.

Protocol:

-

Cell Preparation:

-

Seed cells expressing the NK1R in a 96-well plate and grow to confluency.

-

-

Assay Procedure:

-

Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

-

For antagonist studies, add varying concentrations of this compound.

-

Stimulate the cells with Substance P for a defined time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the experimental samples from the standard curve.

-

Plot the cAMP concentration as a function of the agonist or antagonist concentration to determine EC50 or IC50 values.

-

NK1 Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of the NK1 receptor.[4][6][15][16][17]

Protocol:

-

Cell Line and Reagents:

-

Use a cell line stably expressing a fluorescently tagged NK1 receptor (e.g., NK1R-GFP) or use an antibody against an extracellular epitope of the receptor.

-

Substance P is used as the agonist.

-

-

Experimental Procedure:

-

Plate the cells on glass coverslips or in imaging plates.

-

Treat the cells with Substance P at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Fix the cells with paraformaldehyde.

-

If using an antibody, permeabilize the cells and incubate with a primary antibody against the NK1R, followed by a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

In unstimulated cells, the fluorescence will be localized to the plasma membrane. Upon stimulation with Substance P, the fluorescence will appear in intracellular vesicles (endosomes).

-

Quantify the degree of internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane.

-

Conclusion

The Substance P/NK1R signaling pathway is a complex network that plays a crucial role in a multitude of physiological processes. Its dysregulation is implicated in various diseases, making the NK1R a valuable therapeutic target. This compound, as a selective NK1R antagonist, holds significant promise for the treatment of conditions such as gastroparesis by effectively blocking the actions of Substance P. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this important signaling system and the development of novel NK1R-targeted therapeutics.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. gastro.vandapharma.com [gastro.vandapharma.com]

- 4. innoprot.com [innoprot.com]

- 5. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugpatentwatch.com [drugpatentwatch.com]

- 8. Activation of neurokinin-1 receptors up-regulates substance P and neurokinin-1 receptor expression in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. drugs.com [drugs.com]

- 12. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tradipitant: A Technical Guide to a Neurokinin-1 Receptor Antagonist for Neurogenic Inflammation Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurogenic inflammation, a process driven by the release of neuropeptides from sensory nerve endings, is a key pathological component of numerous inflammatory, gastrointestinal, and dermatological disorders. A primary mediator of this process is Substance P (SP), which exerts its effects through the neurokinin-1 receptor (NK1R). Tradipitant (formerly LY686017 and VLY-686) is a potent, selective, small-molecule antagonist of the NK1R. By blocking the SP/NK1R signaling axis, this compound offers a targeted mechanism to mitigate the downstream effects of neurogenic inflammation, including vasodilation, plasma extravasation, immune cell activation, and the perception of pain and itch. This technical guide provides an in-depth overview of this compound, its mechanism of action, the underlying signaling pathways in neurogenic inflammation, quantitative preclinical and clinical data, and detailed experimental protocols relevant to its study.

The Role of Substance P and the NK1 Receptor in Neurogenic Inflammation

Neurogenic inflammation is initiated by the activation of primary sensory neurons, leading to the release of neuropeptides, most notably Substance P and calcitonin gene-related peptide (CGRP).[1][2] SP, an 11-amino acid neuropeptide, is a principal driver of this inflammatory cascade.[3][4]

Upon its release from peripheral nerve terminals in tissues like the skin, gut, and airways, SP binds to the NK1R, a G protein-coupled receptor (GPCR) located on the surface of various cell types, including endothelial cells, mast cells, and immune cells.[3][5] This ligand-receptor interaction triggers a cascade of inflammatory events:

-

Vasodilation and Plasma Extravasation: SP binding to NK1R on endothelial cells induces potent vasodilation and increases vascular permeability, leading to plasma leakage into the surrounding tissue (edema).[4]

-

Immune Cell Modulation: SP acts as a chemoattractant for immune cells and modulates their function. For example, it can induce mast cell degranulation, releasing histamine (B1213489) and other pro-inflammatory mediators, and regulate the migration and cytokine production of lymphocytes and dendritic cells.[6]

-

Pain and Pruritus Transmission: SP is a key neurotransmitter in pathways that transmit noxious stimuli (pain) and pruritus (itch) to the central nervous system.[4][7]

Given its central role in these processes, the inhibition of the SP/NK1R pathway is a compelling therapeutic strategy for conditions with a neurogenic inflammatory component.

Mechanism of Action of this compound

This compound is a highly selective, competitive antagonist of the human NK1 receptor.[3][8] Its mechanism of action involves binding to the NK1R and preventing the binding of Substance P.[5] This blockade inhibits the downstream signaling cascades that would normally be initiated by SP, thereby preventing or reducing the physiological responses associated with neurogenic inflammation.[8] The therapeutic potential of this compound has been explored in several conditions where the SP/NK1R pathway is implicated, including gastroparesis, atopic dermatitis, and motion sickness.[8][9]

Signaling Pathways

The binding of Substance P to the NK1R initiates intracellular signaling through the activation of G proteins, primarily Gq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3] Depending on the cell type, the NK1R can also couple to other pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and inflammatory responses. This compound blocks the initiation of these cascades by preventing the initial ligand-receptor binding event.

Quantitative Data

While specific in vitro binding affinity (Ki) and functional inhibition (IC50) values for this compound are not publicly available in the peer-reviewed literature, its high potency is demonstrated by in vivo human receptor occupancy studies and clinical efficacy data. Potent and selective NK1R antagonists typically exhibit Ki and IC50 values in the low nanomolar to sub-nanomolar range.

Preclinical & Pharmacodynamic Data

The key pharmacodynamic property measured for this compound is its ability to occupy NK1 receptors in the brain, which was assessed using Positron Emission Tomography (PET) in healthy volunteers.

Table 1: this compound (LY686017) NK1 Receptor Occupancy in Humans

| Daily Dose (28 days) | Mean NK1 Receptor Occupancy (Frontal Cortex) | Reference |

|---|---|---|

| 1 mg | 25% | [8] |

| 100 mg | 93% (± 4%) |[3][8] |

Clinical Efficacy Data

This compound has been evaluated in multiple clinical trials for conditions associated with neurogenic inflammation and NK1R pathway activation.

Table 2: Clinical Trial Efficacy Data for this compound in Gastroparesis

| Study Phase | N | Treatment | Duration | Primary Endpoint (Nausea Score Change) | Key Secondary Endpoints | Reference(s) |

|---|---|---|---|---|---|---|

| Phase 2 | 152 | This compound 85 mg BID vs. Placebo | 4 Weeks | -1.2 vs. -0.7 (Placebo); p=0.0099 | 28.8% vs. 15.0% (Placebo) increase in nausea-free days; p=0.016 | [10] |

| Phase 3 | 201 | This compound 85 mg BID vs. Placebo | 12 Weeks | Not met in ITT population (p=0.741) | Post-hoc analysis showed significant improvement with adequate drug exposure. | [6][7] |

Nausea score measured on a 0-5 Likert scale.

Table 3: Clinical Trial Efficacy Data for this compound in Atopic Dermatitis (Chronic Pruritus)

| Study Phase | N | Treatment | Duration | Primary Endpoint (Itch Score) | Key Secondary Endpoints | Reference(s) |

|---|---|---|---|---|---|---|

| Phase 2 | 168 | This compound 85 mg BID vs. Placebo | 8 Weeks | Improvement not significant on Average Itch VAS | Significant improvement on Worst Itch VAS (p=0.019 ) | Vanda Press Release, 2017 |

| Phase 2 (Proof of Concept) | 69 | This compound 100 mg QD vs. Placebo | 4 Weeks | No statistical difference from placebo due to high placebo effect. | Higher drug concentrations associated with higher efficacy. | Vanda Press Release, 2015 |

Itch score measured on a Visual Analog Scale (VAS).

Experimental Protocols

The characterization of an NK1R antagonist like this compound involves a suite of standardized preclinical assays. Below are representative protocols for key experiments.

Protocol: Competitive Radioligand Binding Assay for NK1R

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human NK1 receptor.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human NK1R.

-

Radioligand: [³H]-Substance P or other high-affinity radiolabeled NK1R antagonist.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, unlabeled NK1R antagonist (e.g., Aprepitant).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Apparatus: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), vacuum filtration manifold, liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Plate Setup: In a 96-well plate, add components in the following order:

-

Assay Buffer (for total binding wells).

-

Non-specific binding control (for non-specific binding wells).

-

Serial dilutions of this compound (for competition wells).

-

-

Add Radioligand: Add the radioligand to all wells at a final concentration near its Kd (e.g., 0.5 nM [³H]-SP).

-

Add Membranes: Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter mat using the filtration manifold.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (counts per minute, CPM) for each filter disc using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Evaluation of this compound, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. Challenges in the Development of Intravenous Neurokinin-1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose-Finding, Phase 1 Study of Intravenous Fosnetupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Clinical Development [gastro.vandapharma.com]

- 10. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Tradipitant's Effect on Motion Sickness: A Technical Whitepaper for Researchers

Executive Summary

Motion sickness, a common and debilitating condition, presents a significant challenge for both the general public and professionals in various fields. Current treatments are often limited by incomplete efficacy and undesirable side effects. Tradipitant (VLY-686), a novel, potent, and selective neurokinin-1 (NK1) receptor antagonist, has emerged as a promising therapeutic candidate for the prevention and treatment of motion sickness. This technical guide provides a comprehensive overview of the mechanism of action of NK1 receptor antagonists in motion sickness, discusses relevant animal models, and presents a detailed analysis of the robust human clinical trial data for this compound. While specific preclinical data on this compound in animal models of motion sickness is not extensively available in the public domain, this paper will extrapolate from the broader class of NK1 receptor antagonists and thoroughly examine the compelling clinical evidence of this compound's efficacy.

The Role of the Neurokinin-1 Receptor in Motion Sickness

Motion sickness is triggered by a sensory mismatch between the visual, vestibular, and somatosensory systems. This sensory conflict leads to the activation of neural pathways that culminate in the characteristic symptoms of nausea and vomiting. The neurokinin-1 (NK1) receptor and its endogenous ligand, Substance P, are key players in the emetic reflex pathway.

NK1 receptors are highly expressed in critical areas of the central and peripheral nervous systems involved in nausea and vomiting, including the nucleus tractus solitarius (NTS) and the area postrema in the brainstem, as well as in the gastrointestinal tract.[1] Substance P, released in response to emetic stimuli, binds to these NK1 receptors, initiating a signaling cascade that leads to the sensations of nausea and the act of vomiting.

This compound, as a selective NK1 receptor antagonist, competitively blocks the binding of Substance P to the NK1 receptor.[2] This action is believed to be the primary mechanism by which it mitigates the symptoms of motion sickness. By inhibiting this key signaling pathway, this compound has the potential to prevent the core symptoms of motion sickness without causing the significant sedative or anticholinergic side effects associated with currently available treatments.[2][3]

Figure 1: Signaling pathway of motion sickness and the mechanism of action of this compound.

Animal Models for Studying Motion Sickness

The study of motion sickness in non-human subjects necessitates the use of animal models that exhibit analogous physiological and behavioral responses.

Emesis-Capable Models

Species such as dogs and cats, which are capable of vomiting, have been instrumental in the development of anti-emetic drugs. For instance, the NK1 receptor antagonist maropitant is approved for the prevention of vomiting due to motion sickness in these animals.[4]

Rodent Models: Pica Behavior

Rodents, while incapable of vomiting, exhibit a behavior known as "pica," the consumption of non-nutritive substances like kaolin (B608303) clay, in response to motion-induced nausea. This behavior is considered a reliable surrogate for emesis in preclinical studies of anti-nausea and anti-emetic agents. While specific studies on this compound using this model are not publicly available, the pica model is a standard for evaluating the efficacy of compounds targeting nausea.

Clinical Efficacy of this compound in Motion Sickness: Human Studies

Extensive clinical research has been conducted to evaluate the efficacy and safety of this compound for the prevention of motion sickness in humans. The "Motion Sifnos" and "Motion Serifos" studies, among others, have provided robust evidence of its clinical utility.[1][5]

Summary of Quantitative Data from Human Clinical Trials

The following tables summarize the key quantitative outcomes from pivotal clinical trials of this compound in motion sickness.

Table 1: Incidence of Vomiting in Participants Treated with this compound vs. Placebo

| Study | Treatment Group | Dose | Incidence of Vomiting (%) | p-value vs. Placebo |

| Motion Sifnos[1] | This compound | 170 mg | 17.5 | 0.0039 |

| Placebo | - | 39.7 | - | |

| Motion Sifnos (Rough Seas)[1] | This compound | 170 mg | 15.79 | 0.0009 |

| Placebo | - | 72.22 | - | |

| Motion Serifos[5] | This compound | 170 mg | 10.4 | <0.0001 |

| This compound | 85 mg | 18.3 | 0.0014 | |

| Placebo | - | 37.7 | - |

Table 2: Effect of this compound on Motion Sickness Severity Scores (MSSS)

| Study | Treatment Group | Dose | Mean MSSS | p-value vs. Placebo |

| Motion Sifnos (Rough Seas)[1] | This compound | 170 mg | 3.19 | 0.0235 |

| Placebo | - | 4.57 | - |

Table 3: Incidence of Severe Nausea and Vomiting

| Study | Treatment Group | Incidence of Severe Nausea and Vomiting (%) | p-value vs. Placebo |

| Motion Serifos[5] | This compound (combined doses) | 13.3 | <0.0001 |

| Placebo | 33.0 | - |

Experimental Protocols for Human Clinical Trials

The human clinical trials for this compound in motion sickness have generally followed a randomized, double-blind, placebo-controlled design.

Figure 2: Experimental workflow for this compound human clinical trials in motion sickness.

Key Methodological Details:

-

Participant Population: Adults with a self-reported history of motion sickness.[6][7]

-

Intervention: Oral administration of this compound (typically 85 mg or 170 mg) or a matching placebo approximately one hour before exposure to motion.[5]

-

Motion Stimulus: Real-world conditions, such as boat trips on the open sea, to induce motion sickness.[1]

-

Outcome Measures: The primary endpoint is typically the incidence of vomiting. Secondary endpoints often include assessments of nausea severity using validated scales like the Motion Sickness Severity Scale (MSSS).[1]

Conclusion

References

- 1. Motion sickness-induced pica in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound improves symptoms of motion sickness - Medical Conferences [conferences.medicom-publishers.com]

- 3. Frontiers | Motion Syros: this compound effective in the treatment of motion sickness; a multicenter, randomized, double-blind, placebo-controlled study [frontiersin.org]

- 4. This compound in the Treatment of Motion Sickness: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (VLY-686) / Vanda, Eli Lilly [delta.larvol.com]

- 6. Vanda Pharmaceuticals Reports Positive Results from a Second Phase III Study of this compound in Motion Sickness [prnewswire.com]

- 7. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tradipitant for Chronic Pruritus Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tradipitant (VLY-686), a novel Neurokinin-1 (NK-1) receptor antagonist, and its investigation for the treatment of chronic pruritus, particularly in the context of atopic dermatitis (AD). This document synthesizes key findings from clinical trials, details its mechanism of action, and presents experimental protocols and quantitative data in a structured format for research and development professionals.

Core Concept: Mechanism of Action

This compound is a selective antagonist of the Neurokinin-1 (NK-1) receptor. Its therapeutic potential in chronic pruritus stems from its ability to inhibit the signaling pathway of Substance P (SP), a neuropeptide deeply implicated in the pathophysiology of itch.[1][2][3]

Substance P and the Itch Pathway:

-

Elevated SP Levels: Patients with atopic dermatitis exhibit elevated levels of SP in both their serum and lesional skin.[1]

-

Neuronal Activation: SP is released from activated sensory neurons and preferentially binds to the NK-1 receptor.[1][2]

-

Cellular Targets: The NK-1 receptor is expressed on various cells involved in the itch cascade, including mast cells, keratinocytes, and both central and peripheral nerve endings.[3][4][5]

-

Neurogenic Inflammation: The binding of SP to the NK-1 receptor triggers a cascade of events leading to neurogenic inflammation, characterized by vasodilation and edema, which clinically manifest as pruritus.[3]

By blocking the NK-1 receptor, this compound aims to interrupt this SP-mediated signaling, thereby reducing the sensation of itch.[1][6]

Signaling Pathway Diagram

References

- 1. Neurokinin‐1 receptor antagonist this compound has mixed effects on itch in atopic dermatitis: results from EPIONE, a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P and neurokinin 1 receptor are new targets for the treatment of chronic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurokinin 1 Receptor Antagonists for Pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medrxiv.org [medrxiv.org]

- 5. academic.oup.com [academic.oup.com]

- 6. What is this compound used for? [synapse.patsnap.com]

Tradipitant's Impact on Central Nervous System Disorders: A Technical Guide

Abstract Tradipitant is an investigational small molecule drug that functions as a selective antagonist for the neurokinin-1 (NK-1) receptor.[1][2][3] The NK-1 receptor's endogenous ligand, Substance P, is a neuropeptide deeply involved in the pathophysiology of various central nervous system (CNS) processes, including pain transmission, inflammation, and the emetic reflex.[1][4][5] By blocking the binding of Substance P to the NK-1 receptor, this compound offers a targeted mechanism to modulate these pathways. This technical guide provides a detailed overview of this compound's mechanism of action, a summary of key clinical trial data in CNS-related disorders such as gastroparesis, atopic dermatitis (pruritus), and motion sickness, and the experimental protocols utilized in these pivotal studies. Quantitative data are presented in structured tables for comparative analysis, and core mechanisms and workflows are visualized through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and related therapeutic areas.

The Substance P and Neurokinin-1 Receptor System

The Role of Substance P in the Central Nervous System

Substance P is an 11-amino acid neuropeptide of the tachykinin family, widely distributed throughout the central and peripheral nervous systems.[4][5] In the CNS, it acts as a key neurotransmitter and neuromodulator. It is critically involved in the transmission of nociceptive signals from the periphery to the spinal cord and higher brain centers.[5] Beyond pain, Substance P and its receptor are concentrated in brain regions integral to emotional processing, stress responses, and the regulation of nausea and vomiting, such as the nucleus tractus solitarius and area postrema.[6][7] Its activity can enhance excitatory neurotransmission, particularly by modulating glutamate (B1630785) signaling.[7][8]

The Neurokinin-1 (NK-1) Receptor: Distribution and Function

The biological effects of Substance P are primarily mediated through the high-affinity, G protein-coupled neurokinin-1 receptor (NK-1R).[4][5][6] NK-1R is broadly expressed in the CNS and peripheral tissues.[9][10] In the brain, NK-1Rs are found in the amygdala, hypothalamus, hippocampus, and prefrontal cortex, regions associated with emotion and stress.[7] Peripherally, they are located on endothelial cells, immune cells, and neurons of the enteric nervous system within the gastrointestinal tract.[4][10] Activation of NK-1R initiates downstream signaling cascades, including the inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine (B11128) monophosphate (cAMP) pathways, leading to cell-specific physiological responses.[4]

This compound: A Selective NK-1 Receptor Antagonist

Mechanism of Action

This compound is a potent and selective antagonist of the NK-1 receptor.[1][2] It competitively blocks the binding site of Substance P on the receptor, thereby inhibiting the downstream signaling cascades that mediate the neuropeptide's effects.[1][6] This blockade is the basis for its therapeutic potential in mitigating conditions driven by Substance P activity, such as nausea, vomiting, and pruritus.[1] The therapeutic effect in gastroparesis is thought to be dual, involving both a local action on gastric motility and a central action on the brain regions responsible for nausea and vomiting.[2][11]

Pharmacokinetics and Exposure-Response Relationship

Clinical studies have highlighted the importance of drug exposure for therapeutic efficacy. In a Phase 3 trial for gastroparesis, while the primary endpoint was not met in the overall intention-to-treat population, post-hoc analyses revealed that subjects with higher blood concentrations of this compound experienced a statistically significant improvement in nausea severity.[12] This suggests a direct exposure-response relationship is critical for achieving the desired clinical outcome.

Clinical Investigations in Disorders with CNS Manifestations

Gastroparesis

Gastroparesis is a disorder of delayed gastric emptying, with cardinal symptoms of nausea, vomiting, and bloating that are modulated by the gut-brain axis.[2][13] The NK-1R pathway is a key therapeutic target due to its role in central emetic pathways and local gastrointestinal function.

Table 1: Efficacy of this compound in Phase 2 Gastroparesis Trial (4 Weeks)

| Endpoint | This compound (85 mg BID) | Placebo | p-value |

|---|---|---|---|

| ITT Population (n=141) | |||

| Change in Nausea Score | -1.2[11][14] | -0.7[11][14] | 0.0099[11][14] |

| Increase in Nausea-Free Days | 28.8%[11][14] | 15.0%[11][14] | 0.0160[11][14] |

| Subgroup with Baseline Nausea & Vomiting (n=101) | |||

| Change in Nausea Score | -1.4[14][15] | -0.4[14][15] | <0.0001[14][15] |

| Increase in Nausea-Free Days | 32.3%[14][15] | 7.6%[14][15] | 0.0003[14][15] |

| Responder Analyses (ITT) | |||

| >1-point GCSI Improvement | 46.6%[14][15] | 23.5%[14][15] | 0.0053[14][15] |

| Nausea Responders (Score ≤ 1) | 32.9%[14][15] | 11.8%[14][15] | 0.0013[14][15] |

Table 2: Efficacy of this compound in Phase 3 Gastroparesis Trial (12 Weeks)

| Endpoint | This compound (85 mg BID) vs. Placebo | p-value |

|---|---|---|

| Change in Nausea Severity (ITT Population) | Not statistically significant | 0.741[12] |

| Change in Nausea Severity (High Exposure Subgroup) | Statistically significant improvement | Not reported |

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[12][16]

-

Participant Population: Adult patients with a diagnosis of diabetic or idiopathic gastroparesis, with moderate to severe nausea and confirmed delayed gastric emptying.[12][17]

-

Intervention: Patients were randomized to receive either this compound (85 mg, oral) or a matching placebo, twice daily for 12 weeks.[12][16]

-

Primary Outcome Measure: The primary endpoint was the change from baseline to week 12 in the average severity of nausea, as recorded by patients in a daily symptom diary.[12]

-

Secondary Outcome Measures: Secondary endpoints included the change in severity of other core gastroparesis symptoms (e.g., vomiting, bloating), the number of nausea-free days, and overall symptom burden assessed by tools like the Gastroparesis Cardinal Symptom Index (GCSI).[11][16]

Caption: Workflow for the Phase 3 clinical trial of this compound in gastroparesis.

Atopic Dermatitis (Chronic Pruritus)

Chronic pruritus (itch) is a significant symptom of atopic dermatitis (AD), transmitted via neural pathways where Substance P acts as a key signaling molecule.[18] Targeting the NK-1R is a rational approach to disrupting the itch-scratch cycle.

Table 3: Efficacy of this compound in Phase 3 AD Trial (EPIONE)

| Endpoint | This compound | Placebo | p-value |

|---|---|---|---|

| Overall Population | |||

| Primary Endpoint (WI-NRS Change) | Not statistically significant vs. placebo[19] | - | - |

| Mild AD Subgroup (IGA 1-2) |

| >4-point WI-NRS Improvement | 72.5%[19] | 33.3%[19] | Not reported |

Table 4: Efficacy of this compound in Phase 2 AD Trial

| Endpoint | This compound vs. Placebo | p-value |

|---|---|---|

| Worst Itch Visual Analog Scale (VAS) | Significant Improvement[20] | 0.019[20] |

| Total SCORAD Scale | Significant Improvement[20] | 0.008[20] |

| Objective SCORAD Scale | Significant Improvement[20] | 0.005[20] |

-

Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[19]

-

Participant Population: 341 adult patients with mild, moderate, or severe atopic dermatitis experiencing severe pruritus.[19]

-

Intervention: Patients were randomized 1:1 to receive either this compound or placebo for a treatment period of 8 weeks.[19]

-

Primary Outcome Measure: The primary endpoint was the change from baseline to week 8 in the Worst Itch Numeric Rating Scale (WI-NRS).[21]

-

Secondary Outcome Measures: Disease severity was assessed using scales such as the Investigator's Global Assessment (IGA), SCORing Atopic Dermatitis (SCORAD), and the Eczema Area and Severity Index (EASI).[21]

Motion Sickness

Motion sickness is a CNS-mediated response to conflicting sensory inputs. The NK-1R pathway is integral to the brainstem circuits that trigger nausea and vomiting.[22]

Table 5: Efficacy of this compound in Motion Sickness Trial

| Endpoint | This compound (170 mg) | Placebo | p-value |

|---|---|---|---|

| All Sea Conditions | |||

| Incidence of Vomiting | 17.5%[22] | 39.7%[22] | 0.0039[22] |

| Rough Sea Conditions | |||

| Incidence of Vomiting | 15.79%[22] | 72.22%[22] | 0.0009[22] |

| Motion Sickness Severity Score | 3.19[22] | 4.57[22] | 0.0235[22] |

-

Study Design: A randomized, double-blind, placebo-controlled study.[22]

-

Participant Population: 126 healthy adults.[22]

-

Intervention: Participants were randomized 1:1 to a single dose of this compound 170 mg or placebo prior to undergoing boat trips on the ocean designed to induce motion sickness.[22]

-

Outcome Measures: The primary measure was the incidence of vomiting. Symptom severity was assessed every 30 minutes using the Motion Sickness Severity Scale (MSSS).[22]

Caption: Logical pathway of this compound's mechanism in motion sickness.

Core Signaling Pathway and this compound's Point of Intervention

The fundamental mechanism underlying this compound's therapeutic potential across these varied conditions is its interruption of the Substance P/NK-1R signaling pathway. This pathway is a critical component of neuroinflammation, pain and itch signaling, and central emetic reflexes.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound: What is it and is it FDA approved? - Drugs.com [drugs.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of this compound, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vanda Announces Positive Phase II Study Results for this compound in Patients with Gastroparesis - BioSpace [biospace.com]

- 12. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. Efficacy and Safety of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medrxiv.org [medrxiv.org]

- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Neurokinin‐1 receptor antagonist this compound has mixed effects on itch in atopic dermatitis: results from EPIONE, a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vanda Reports results from the EPIONE study of this compound in the treatment of Pruritus in Atopic Dermatitis [prnewswire.com]

- 20. Vanda's this compound Improves Itch and Disease Severity in AD Patients - - PracticalDermatology [practicaldermatology.com]

- 21. medrxiv.org [medrxiv.org]

- 22. This compound in the Treatment of Motion Sickness: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

VLY-686: A Technical Guide to its Basic Research Applications as a Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLY-686, also known as Tradipitant and formerly as LY686017, is a potent and selective second-generation, orally active antagonist of the neurokinin-1 (NK-1) receptor.[][2][3] The NK-1 receptor's endogenous ligand is Substance P, a neuropeptide implicated in a wide array of physiological and pathological processes, including inflammation, pain transmission, and the emetic reflex.[4][5] By blocking the action of Substance P, VLY-686 serves as a valuable tool for dissecting the roles of the NK-1 receptor in various biological systems. This technical guide provides an in-depth overview of the basic research applications of VLY-686, focusing on its mechanism of action, relevant signaling pathways, quantitative data, and experimental protocols.

Mechanism of Action

VLY-686 is a competitive antagonist of the NK-1 receptor, a G-protein coupled receptor (GPCR).[3] It binds to the receptor with high affinity, thereby preventing the binding of Substance P and subsequent downstream signaling cascades.[] This blockade of the Substance P/NK-1 receptor pathway is the fundamental mechanism underlying the pharmacological effects of VLY-686.

Quantitative Data

Preclinical and clinical studies have provided quantitative data on the pharmacological properties of VLY-686.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 0.34 nM | Guinea Pig Brain | [] |

| Maximum Binding Capacity (Bmax) | 31.37 fmoles/mg tissue | Guinea Pig Brain | [] |

| Brain Receptor Occupancy | 25% - 93% | Human (PET study) | [6] |

| Dose for above occupancy | 1 - 100 mg/day | Human (PET study) | [6] |

Signaling Pathways

The antagonism of the NK-1 receptor by VLY-686 modulates several key intracellular signaling pathways that are normally activated by Substance P. Understanding these pathways is crucial for designing and interpreting basic research studies using VLY-686.

Substance P/NK-1 Receptor Signaling Cascade

Upon binding of Substance P, the NK-1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11. This initiates a cascade of intracellular events, including the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of Extracellular signal-regulated kinase (ERK). VLY-686 blocks the initiation of this entire cascade by preventing the initial binding of Substance P.

Experimental Protocols

The following are representative protocols for the use of VLY-686 in basic research settings.

In Vitro Functional Assay: Inhibition of Substance P-Induced Calcium Mobilization

This assay is used to determine the potency of VLY-686 in blocking Substance P-induced increases in intracellular calcium in cells expressing the NK-1 receptor.

Materials:

-

Cells stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium and supplements

-

VLY-686 (this compound)

-

Substance P

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities

Methodology:

-

Cell Culture: Culture the NK-1 receptor-expressing cells to ~80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of VLY-686 (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Calcium Measurement: Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.

-

Substance P Stimulation: After establishing a stable baseline, add a fixed concentration of Substance P (typically at its EC80 concentration) to all wells.

-

Data Analysis: Measure the peak fluorescence intensity after the addition of Substance P. Normalize the data to the vehicle control. Plot the percentage of inhibition against the concentration of VLY-686 and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Animal Model: Pruritus (Itch) Behavior

VLY-686 has been investigated for its anti-pruritic effects, making it a useful tool to study the role of the NK-1 receptor in itch.[7][8]

Animal Model:

-

A common model involves inducing itch in mice by intradermal injection of Substance P or other pruritogens.

Methodology:

-

Acclimation: Acclimate mice to the experimental environment.

-

VLY-686 Administration: Administer VLY-686 orally or via intraperitoneal injection at various doses (and a vehicle control) to different groups of mice.

-

Pruritogen Injection: After a set pre-treatment time, inject Substance P intradermally into the nape of the neck or the cheek of the mice.

-

Behavioral Observation: Immediately after the injection, record the scratching behavior of the mice for a defined period (e.g., 30 minutes). Scratching bouts are typically counted by a blinded observer.

-

Data Analysis: Compare the number of scratches in the VLY-686-treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of any reduction in scratching behavior.

Basic Research Applications

VLY-686 can be utilized in a variety of basic research contexts to explore the function of the Substance P/NK-1 receptor system:

-

Neuroinflammation: Investigating the role of NK-1 receptor signaling in the activation of glial cells and the production of inflammatory mediators in the central and peripheral nervous systems.

-

Pain Research: Elucidating the contribution of the NK-1 receptor in nociceptive pathways and in models of inflammatory and neuropathic pain.

-

Gastrointestinal Motility: Studying the mechanisms by which the NK-1 receptor modulates gut function, which is relevant to its clinical investigation in gastroparesis.[5]

-

Behavioral Neuroscience: Exploring the involvement of the NK-1 receptor in anxiety, depression, and stress responses, leveraging the compound's ability to cross the blood-brain barrier.[6]

-

Oncology: Investigating the role of the NK-1 receptor in tumor cell proliferation, angiogenesis, and metastasis in various cancer cell lines and animal models.

Conclusion

VLY-686 is a highly selective and potent NK-1 receptor antagonist that serves as a critical tool for basic and preclinical research. Its ability to effectively block the signaling of Substance P allows for the detailed investigation of the diverse physiological and pathological roles of the NK-1 receptor. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and execute robust studies to further unravel the complexities of the neurokinin system.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. Vanda Pharmaceuticals Announces this compound Phase II Proof of Concept Study Results for Chronic Pruritus in Atopic Dermatitis [prnewswire.com]

- 8. medrxiv.org [medrxiv.org]

Unraveling the Molecular Landscape of Tradipitant: A Focus Beyond the Neurokinin-1 Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tradipitant (VLY-686) is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that mediates the biological effects of Substance P.[1][2] Its clinical development has primarily focused on conditions where the Substance P/NK1 receptor pathway is implicated, including gastroparesis, motion sickness, and atopic dermatitis.[3][4] While the pharmacological profile of this compound is dominated by its high-affinity interaction with the NK1 receptor, a comprehensive understanding of its molecular targets is crucial for a complete safety and efficacy assessment. This technical guide synthesizes the publicly available information on the molecular targets of this compound, with a specific emphasis on exploring evidence for interactions beyond its primary target. Despite a thorough review of the scientific literature and clinical trial documentation, there is a notable absence of publicly available data detailing any significant off-target interactions for this compound. Therefore, this document will first elaborate on the well-characterized pharmacology of this compound at the NK1 receptor and then address the current knowledge gap regarding its broader molecular target profile.

Primary Pharmacological Target: The Neurokinin-1 (NK1) Receptor

This compound functions as a competitive antagonist at the NK1 receptor, thereby blocking the binding of its endogenous ligand, Substance P.[1] This action inhibits the downstream signaling cascade initiated by NK1 receptor activation, which is known to play a significant role in neurotransmission related to nausea, vomiting, pain, and inflammation.[2]

NK1 Receptor Signaling Pathway

The NK1 receptor is a member of the tachykinin receptor subfamily of GPCRs. Upon binding of Substance P, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gαq/11. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation and modulation of inflammatory processes.

Molecular Targets Beyond the NK1 Receptor: An Evidence Gap

A comprehensive search of the scientific and medical literature, including publications from preclinical and clinical studies, regulatory documents, and drug information databases, did not yield any specific, publicly available data on the molecular targets of this compound other than the NK1 receptor. Standard preclinical safety pharmacology packages for investigational drugs typically include broad off-target screening panels to identify potential interactions with a wide range of receptors, ion channels, enzymes, and transporters. The results of such studies for this compound have not been published in peer-reviewed journals or other publicly accessible forums.

The consistent description of this compound as a "selective" NK1 receptor antagonist in the literature suggests that any off-target activities are likely to be significantly weaker than its affinity for the NK1 receptor and may not be considered pharmacologically relevant at therapeutic doses.[1] However, without access to the raw data from comprehensive screening assays, a definitive statement on the complete molecular target profile of this compound cannot be made.

Importance of Off-Target Screening

Identifying potential off-target interactions is a critical component of drug development. It allows for the early prediction of potential adverse effects and can provide insights into unexpected therapeutic activities. The workflow for such an investigation is generally systematic.

Quantitative Data

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's interaction with the NK1 receptor are not explicitly provided in the available literature. However, standard pharmacological methods would have been employed to determine its binding affinity and functional antagonism.

Hypothetical Experimental Protocol for Determining NK1 Receptor Binding Affinity

A standard methodology to determine the binding affinity of this compound for the NK1 receptor would likely involve a competitive radioligand binding assay.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the human NK1 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

A high-affinity radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or another suitable radioligand).

-

This compound at various concentrations.

-

Assay buffer and scintillation cocktail.

-

-

Method:

-

A constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of unlabeled this compound.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

Based on an extensive review of the publicly available scientific literature and clinical trial information, this compound is a highly selective Neurokinin-1 receptor antagonist. There is currently no public evidence to suggest that this compound has any other significant molecular targets at clinically relevant concentrations. While comprehensive off-target screening is a standard part of modern drug development, the results of these studies for this compound are not in the public domain. Future publications or regulatory disclosures may provide a more complete picture of the molecular interaction profile of this compound. For researchers and clinicians, the current understanding is that the pharmacological effects of this compound are mediated through its potent and selective antagonism of the NK1 receptor.

References

- 1. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hcplive.com [hcplive.com]

- 3. Vanda Pharmaceuticals Reports Positive Results for this compound in Preventing GLP-1 Induced Nausea and Vomiting [prnewswire.com]

- 4. Vanda Pharmaceuticals Showcases this compound Breakthrough for GLP-1 Use - Investors Hangout [investorshangout.com]

- 5. Efficacy and Safety of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tradipitant: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tradipitant (also known as VLY-686 and LY686017) is a potent and selective, orally bioavailable, centrally-acting antagonist of the neurokinin-1 (NK1) receptor. It is under investigation for a variety of therapeutic applications, including the treatment of gastroparesis, motion sickness, and atopic dermatitis.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its mechanism of action at the molecular level. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a thorough understanding of this investigational compound.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name [2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone.[2] Its structure is characterized by a central triazole ring substituted with pyridine (B92270) and a trifluoromethylated benzyl (B1604629) group, along with a pyridinyl-ketone moiety.

| Identifier | Value |

| IUPAC Name | [2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl |

| InChI | InChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2 |

| InChIKey | CAVRKWRKTNINFF-UHFFFAOYSA-N |

| CAS Number | 622370-35-8 |

Table 1: Chemical Identifiers for this compound.

| Property | Value |

| Molecular Formula | C28H16ClF6N5O |

| Molecular Weight | 587.9 g/mol |

| Solubility | Insoluble in water. Soluble in DMSO (up to 100 mg/mL) and Ethanol (up to 25 mg/mL). |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. |